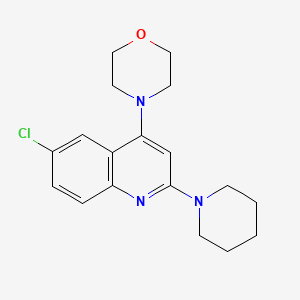
4-(6-Chloro-2-(piperidin-1-yl)quinolin-4-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-4-(morpholin-4-yl)-2-(piperidin-1-yl)quinoline: is a heterocyclic compound that features a quinoline core substituted with a chlorine atom at the 6-position, a morpholine ring at the 4-position, and a piperidine ring at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-(morpholin-4-yl)-2-(piperidin-1-yl)quinoline typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a quinoline derivative.
Chlorination: The quinoline derivative is chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride.
Substitution with Morpholine: The chlorinated quinoline undergoes nucleophilic substitution with morpholine under basic conditions, often using a base like potassium carbonate.
Substitution with Piperidine: Finally, the intermediate product is reacted with piperidine, typically under reflux conditions, to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the quinoline core, often using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in various substitution reactions, especially at the chlorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydride.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different nucleophiles.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its heterocyclic structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Antimicrobial Agents: Research has shown potential antimicrobial activity, making it a candidate for developing new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, useful in biochemical studies.
Medicine:
Drug Development: The compound is being explored for its potential in developing new therapeutic agents, particularly for its antimicrobial and enzyme inhibitory properties.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-chloro-4-(morpholin-4-yl)-2-(piperidin-1-yl)quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
6-chloro-4-(morpholin-4-yl)quinoline: Lacks the piperidine ring, making it less versatile in terms of biological activity.
4-(morpholin-4-yl)-2-(piperidin-1-yl)quinoline: Lacks the chlorine atom, which may affect its reactivity and biological properties.
6-chloro-2-(piperidin-1-yl)quinoline: Lacks the morpholine ring, potentially reducing its ability to act as a ligand in catalytic reactions.
Uniqueness: 6-chloro-4-(morpholin-4-yl)-2-(piperidin-1-yl)quinoline is unique due to the presence of both morpholine and piperidine rings, along with a chlorine atom
属性
分子式 |
C18H22ClN3O |
|---|---|
分子量 |
331.8 g/mol |
IUPAC 名称 |
4-(6-chloro-2-piperidin-1-ylquinolin-4-yl)morpholine |
InChI |
InChI=1S/C18H22ClN3O/c19-14-4-5-16-15(12-14)17(21-8-10-23-11-9-21)13-18(20-16)22-6-2-1-3-7-22/h4-5,12-13H,1-3,6-11H2 |
InChI 键 |
IPRJTGJJMLFHLL-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















